molecular formula C10H7Cl2N3OS B066403 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide CAS No. 175276-87-6

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide

Cat. No.: B066403
CAS No.: 175276-87-6
M. Wt: 288.15 g/mol
InChI Key: DLCGCERSLQTRHR-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide is a chemical compound with a unique structure that includes a thiazole ring, a dichlorophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2,3-dichlorophenyl isothiocyanate with thiosemicarbazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbohydrazide moiety, potentially converting it to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2,3-Dichlorophenol: Shares the dichlorophenyl group but lacks the thiazole and carbohydrazide moieties.

    2,4-Dichlorophenol: Another dichlorophenol isomer with different substitution patterns.

    Thiosemicarbazide: Contains the thiosemicarbazide moiety but lacks the dichlorophenyl and thiazole groups.

Uniqueness: 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide is unique due to its combination of a dichlorophenyl group, a thiazole ring, and a carbohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c11-6-3-1-2-5(8(6)12)10-14-7(4-17-10)9(16)15-13/h1-4H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCGCERSLQTRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372508
Record name 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-87-6
Record name 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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